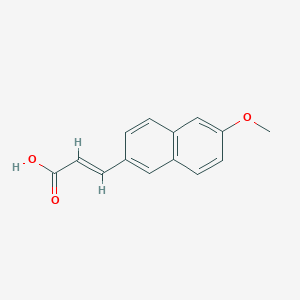

(2E)-3-(6-methoxy-2-naphthyl)acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-6-5-11-8-10(3-7-14(15)16)2-4-12(11)9-13/h2-9H,1H3,(H,15,16)/b7-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGUEUJOVZAMMF-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2e 3 6 Methoxy 2 Naphthyl Acrylic Acid and Analogues

Established Synthetic Pathways to the Core Structure

Traditional synthetic routes to the (2E)-3-(6-methoxy-2-naphthyl)acrylic acid core structure predominantly rely on condensation reactions starting from the readily available 6-methoxy-2-naphthaldehyde (B117158).

Multi-Step Approaches from 6-methoxy-2-naphthaldehyde

A primary and well-established method for synthesizing α,β-unsaturated acids from aromatic aldehydes is through condensation reactions. The Perkin reaction, for instance, involves the aldol condensation of an aromatic aldehyde with an acid anhydride and its corresponding alkali salt, which acts as a base catalyst, to produce cinnamic acid derivatives. wikipedia.orgcambridge.org

Another prominent method is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 6-methoxy-2-naphthaldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine. The resulting intermediate then undergoes decarboxylation upon heating to yield the final acrylic acid product. A typical procedure involves refluxing the aldehyde and malonic acid in pyridine, followed by acidification to precipitate the product. prepchem.com This approach is widely utilized for its reliability and good yields.

A similar condensation can be performed with acetone in the presence of a base like sodium hydroxide to form the corresponding butenone, which is an intermediate in the synthesis of Nabumetone. google.com

| Starting Material | Reagent | Catalyst | Reaction Type | Product |

| 6-methoxy-2-naphthaldehyde | Acetic Anhydride | Sodium Acetate | Perkin Reaction | This compound |

| 6-methoxy-2-naphthaldehyde | Malonic Acid | Pyridine | Knoevenagel-Doebner | This compound |

| 6-methoxy-2-naphthaldehyde | Acetone | Sodium Hydroxide | Aldol Condensation | 4-(6-methoxy-2-naphtyl)-3-buten-2-one |

Condensation Reactions Utilizing Acetoacetate Derivatives

Condensation reactions involving acetoacetate derivatives provide another versatile route. Specifically, 6-methoxy-2-naphthaldehyde can be condensed with ethyl acetoacetate. This reaction yields an intermediate, ethyl 2-(6-methoxy-2-naphthylmethylene)acetoacetate. drugfuture.com Subsequent hydrolysis and decarboxylation of this intermediate in an acidic medium lead to the formation of the butenone derivative, which is structurally related to the desired acrylic acid. drugfuture.com This method is a key step in some industrial syntheses of related pharmaceutical compounds.

Advanced Catalytic Approaches in Related Synthesis

Modern synthetic chemistry offers more sophisticated, catalyst-driven methods for the synthesis of naphthylacrylic acid derivatives. These approaches often provide higher efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Palladium-Catalyzed Reactions for Naphthylacrylic Acid Derivatives

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. organic-chemistry.org It enables the coupling of unsaturated halides (or triflates) with alkenes. mdpi.com In the context of synthesizing naphthylacrylic acid derivatives, this reaction can be employed by coupling a halo-substituted methoxynaphthalene, such as 2-bromo-6-methoxynaphthalene, with acrylic acid or its esters (e.g., methyl acrylate, tert-butyl acrylate) in the presence of a palladium catalyst and a base. semanticscholar.orgugent.be This method is highly versatile, tolerating a wide range of functional groups, and is a cornerstone of modern cross-coupling chemistry. mdpi.com

| Aryl Halide | Alkene | Catalyst | Base | Product |

| 2-Bromo-6-methoxynaphthalene | Acrylic Acid | Pd(OAc)2 / Ligand | K2CO3, Et3N | This compound |

| 2-Iodo-6-methoxynaphthalene | Methyl Acrylate | PdCl2 / Ligand | NaHCO3 | Methyl (2E)-3-(6-methoxy-2-naphthyl)acrylate |

Asymmetric Hydrogenation Utilizing Chiral Catalysts (e.g., Ruthenium-BINAP)

For the synthesis of chiral compounds derived from this compound, asymmetric hydrogenation is a critical technology. Chiral catalysts, particularly those based on ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, are highly effective for the enantioselective hydrogenation of α,β-unsaturated carboxylic acids. acs.orgacs.org

The hydrogenation of a substituted acrylic acid, such as 2-(6-methoxy-2-naphthyl)propenoic acid (an analogue of the title compound), in the presence of a catalyst like Ru(R)- or (S)-BINAP₂, can produce the corresponding saturated propanoic acid with very high enantiomeric excess (ee). acs.orgresearchgate.net This reaction is pivotal in the industrial synthesis of non-steroidal anti-inflammatory drugs like (S)-Naproxen. acs.orgresearchgate.net The catalyst's chiral ligand directs the hydrogen addition to one face of the double bond, leading to the preferential formation of one enantiomer. These reactions are typically performed under hydrogen pressure in a suitable solvent like methanol. acs.orgresearchgate.net

| Substrate | Catalyst | Enantiomeric Excess (ee) |

| Tiglic Acid | Ru(S)-BINAP₂ | 91% (S) |

| 2-(6'-methoxy-2'-naphthyl)acrylic acid | SAP-Ru-BINAP-4SO₃Na | 70.0% |

| Buta-1,3-diene-2,3-dicarboxylic acid | Ruthenium–(R)-binap complex | 96% (S,S) |

Data sourced from references acs.orgresearchgate.netrsc.org.

Chemoenzymatic and Stereoselective Synthesis Strategies

The integration of enzymatic processes with chemical synthesis, known as chemoenzymatic synthesis, offers powerful strategies for producing enantiomerically pure compounds under mild and environmentally benign conditions.

Enzymes such as ene-reductases (EREDs) have been identified for their ability to catalyze the asymmetric reduction of α,β-unsaturated acids. nih.gov This biocatalytic approach can convert acrylic acid derivatives into valuable chiral α-substituted acids with excellent levels of enantioselectivity (>99% ee) under mild, aqueous conditions. nih.govresearchgate.net

Another powerful chemoenzymatic strategy is lipase-catalyzed kinetic resolution. almacgroup.com In this approach, a racemic mixture of a chiral ester, prepared by chemical synthesis, is subjected to hydrolysis by a lipase enzyme. Lipases, a type of hydrolase, can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid while leaving the other enantiomer unreacted. almacgroup.com This allows for the separation of the highly enantioenriched acid and the remaining unreacted ester. almacgroup.com This method is widely used for producing chiral carboxylic acids which serve as valuable synthetic intermediates. almacgroup.com For instance, lipases from Pseudomonas cepacia and Candida antarctica are commonly employed for these resolutions. polimi.itnih.gov

Chemical Reactivity and Mechanistic Investigations of 2e 3 6 Methoxy 2 Naphthyl Acrylic Acid and Structural Homologues

Photophysical and Photochemical Transformation Pathways

The extended π-system of the naphthalene (B1677914) ring in conjunction with the acrylic acid moiety in (2E)-3-(6-methoxy-2-naphthyl)acrylic acid makes it a candidate for various photochemical transformations. While direct studies on this specific molecule are not extensively documented, the behavior of structurally related naphthyl acrylic acids and cinnamic acids provides a framework for understanding its likely photochemical pathways. The primary photochemical reaction observed in many similar systems is [2+2] cycloaddition, leading to the formation of cyclobutane (B1203170) dimers.

Photodecarboxylation Mechanisms

Radical Cation Generation and Excited State Processes

Upon photoexcitation, aromatic acrylic acids can undergo single electron transfer (SET) to form radical cations. These highly reactive intermediates are central to various subsequent chemical transformations. The generation of a radical cation from this compound would involve the removal of an electron from the π-system, which is influenced by the electron-donating methoxy (B1213986) group on the naphthalene ring. The stability and reactivity of this radical cation would be dictated by the distribution of the positive charge and the unpaired electron across the molecular framework. Excited state processes for similar molecules can include intersystem crossing to triplet states, which can then participate in energy transfer or further chemical reactions.

Reaction Kinetics and Thermodynamic Analyses

A thorough understanding of the reaction kinetics and thermodynamics is crucial for controlling and optimizing chemical transformations. For this compound, kinetic studies would involve determining the rate constants, activation energies, and reaction orders for its various potential reactions. Thermodynamic analyses would provide information on the equilibrium position and the spontaneity of these reactions.

Data on the specific reaction kinetics and thermodynamics of this compound is sparse. However, studies on the esterification of acrylic acid with various alcohols have provided kinetic models, such as the Langmuir–Hinshelwood–Hougen–Watson model, and thermodynamic parameters like enthalpy and entropy of reaction. For instance, the polymerization of acrylic acid is known to be highly exothermic.

Table 1: Illustrative Thermodynamic Data for a Related Reaction (Esterification of Acrylic Acid)

| Parameter | Value |

| Standard Enthalpy (ΔH°) | 12.39 ± 4.80 kJ/mol |

| Standard Entropy (ΔS°) | 59.98 ± 13.87 J/mol·K |

This data is for the esterification of acrylic acid with n-butanol and serves as a general example of thermodynamic parameters in acrylic acid reactions.

Structure-Reactivity Relationships in the Acrylic Acid Moiety

The acrylic acid moiety is the primary site of many chemical reactions for this compound. The reactivity of this group is significantly influenced by the electronic properties of the 6-methoxy-2-naphthyl substituent. The methoxy group, being an electron-donating group, can influence the electron density of the double bond and the acidity of the carboxylic acid.

The relationship between the structure of substituted acrylic acids and their reactivity has been explored through linear free-energy relationships. For instance, the pKa values of substituted trans-β-aroylacrylic acids have been correlated with Hammett substituent constants (σ), providing a quantitative measure of the electronic effects of substituents on the acidity of the carboxylic group. Such analyses help in predicting the reactivity of related compounds.

Synthesis and Characterization of Derivatives and Analogues

Functionalization Strategies of the Naphthalene (B1677914) Core and Acrylic Acid Side Chain

The naphthalene moiety and the acrylic acid side chain are the primary targets for chemical modification to generate a library of analogues.

Naphthalene Core: The naphthalene ring system is amenable to various functionalization reactions. researchgate.netnih.gov Electrophilic aromatic substitution reactions can introduce a range of substituents, although controlling regioselectivity can be challenging and is influenced by existing functional groups. researchgate.net Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions, offer more precise control over the position of new functional groups. nih.gov The methoxy (B1213986) group at the 6-position can be demethylated to a hydroxyl group, which can then serve as a handle for further derivatization, such as etherification or esterification.

Acrylic Acid Side Chain: The acrylic acid moiety provides several avenues for modification. The carboxylic acid group can be converted into esters, amides, or other acid derivatives through standard coupling reactions. researchgate.netmdpi.com The double bond in the acrylic chain can undergo various addition reactions, although this may impact the planarity of the side chain and, consequently, its biological activity. youtube.com Reduction of the double bond would yield the corresponding propionic acid derivative.

Design and Synthesis of Chemically Modified Analogues

Building upon the functionalization strategies, various chemically modified analogues of (2E)-3-(6-methoxy-2-naphthyl)acrylic acid have been designed and synthesized to probe their biological potential.

Chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one backbone, are a well-known class of biologically active compounds. Naphthyl-containing chalcones have been synthesized and evaluated for various pharmacological activities. ulpgc.esresearchgate.netresearchgate.netepa.govbohrium.com The synthesis of such derivatives typically involves the Claisen-Schmidt condensation of a substituted acetonaphthone with an appropriate aldehyde. ulpgc.esresearchgate.net In the context of this compound, the 6-methoxy-2-naphthaldehyde (B117158) precursor could be condensed with various acetophenones to yield a series of chalcones. Alternatively, 2-acetyl-6-methoxynaphthalene (B28280) can be reacted with different aromatic aldehydes. researchgate.net These chalcone (B49325) derivatives extend the conjugation of the system and introduce a second aromatic ring, providing opportunities for further structural modifications.

Conversion of the carboxylic acid moiety to esters and amides is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, stability, and cell permeability. mdpi.com Esterification of this compound can be achieved by reacting it with various alcohols under acidic conditions or using coupling agents. researchgate.netacs.org Similarly, amidation can be performed by activating the carboxylic acid, for example, with a carbodiimide, followed by the addition of a primary or secondary amine. researchgate.net This approach allows for the introduction of a wide variety of functional groups through the alcohol or amine component, enabling a systematic exploration of the chemical space around the acrylic acid terminus.

Salicylic (B10762653) acid and its derivatives are well-known for their anti-inflammatory properties. Incorporating a salicylate (B1505791) moiety into the structure of this compound could lead to hybrid molecules with potentially synergistic or novel biological activities. The synthesis of salicylate derivatives can be accomplished by forming an ester or amide linkage between the carboxylic acid of the parent molecule and the phenolic hydroxyl group or the carboxylic acid group of a salicylic acid derivative, respectively. For instance, esterification with methyl salicylate in the presence of a coupling agent could yield the corresponding salicylate ester. organic-chemistry.orgivypanda.comivypanda.comuomustansiriyah.edu.iq Such derivatives could exhibit altered binding profiles to biological targets due to the introduction of the salicylate pharmacophore.

Structure-Activity Relationship Studies (SAR) in In Vitro Biological Contexts

Structure-activity relationship (SAR) studies of derivatives of this compound and its analogues, particularly those related to the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), have provided valuable insights into the structural requirements for biological activity.

For naproxen analogues, it has been observed that substitution at the 6-position of the naphthalene ring with small lipophilic groups, such as a methoxy group, is optimal for anti-inflammatory activity. gpatindia.com Larger substituents at this position tend to decrease activity. gpatindia.com The propionic acid side chain in naproxen is generally more potent than the corresponding acetic acid analogue, highlighting the importance of the α-methyl group. gpatindia.com Furthermore, the (S)-enantiomer of naproxen is significantly more active than the (R)-enantiomer. gpatindia.com

In studies of various naproxen derivatives, masking the free carboxylic acid group as an ester or amide has been explored to reduce gastrointestinal side effects. nih.gov The in vitro evaluation of these prodrugs often focuses on their stability in physiological conditions and their ability to release the active parent drug. researchgate.netnih.gov For instance, certain aminoacyloxyalkyl esters of naproxen have demonstrated enhanced skin permeation compared to the parent drug. nih.gov

Computational studies and in vitro antiproliferative assays on naproxen derivatives have shown that modifications to the molecule can impart new biological activities. jksus.org For example, the introduction of specific substituents on an additional aromatic ring in some naproxen derivatives was found to be more favorable for antiproliferative activity against certain cancer cell lines. jksus.org The nature of these substituents (electron-donating or electron-withdrawing) significantly influences the observed activity. jksus.org

The following table summarizes the general SAR findings for naproxen and its analogues, which can be extrapolated to derivatives of this compound:

| Molecular Feature | Modification | Impact on Anti-inflammatory Activity |

| Naphthalene Core | Substitution at the 6-position | Small lipophilic groups (e.g., -OCH₃) are optimal. Larger groups decrease activity. |

| Side Chain | Acetic acid vs. Propionic acid | Propionic acid derivatives are generally more potent. |

| Stereochemistry | (S)-enantiomer vs. (R)-enantiomer | The (S)-enantiomer is more active. |

| Carboxylic Acid | Ester or Amide formation (Prodrugs) | Can modulate physicochemical properties and reduce GI toxicity. |

Enzyme Inhibition Kinetics (e.g., Dihydrofolate Reductase)

Dihydrofolate reductase (DHFR) is a well-established target for therapeutic agents, particularly in the realm of anticancer and antimicrobial drugs. monash.edunih.gov The enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and certain amino acids. mdpi.com Inhibition of DHFR disrupts DNA synthesis and cell proliferation. mdpi.com

While no studies have been identified that specifically detail the inhibition of dihydrofolate reductase by derivatives of this compound, the naphthalene scaffold is present in some compounds investigated for various biological activities. ekb.egresearchgate.net For a hypothetical derivative of this compound to be evaluated as a DHFR inhibitor, a standard enzyme kinetics study would be performed. This would involve measuring the rate of the DHFR-catalyzed reaction in the presence and absence of the inhibitor.

Table 1: Hypothetical Enzyme Inhibition Data for a Derivative of this compound against Dihydrofolate Reductase

| Derivative | Inhibitor Concentration (µM) | Substrate Concentration (µM) | Reaction Velocity (µmol/min) | % Inhibition |

| Compound X | 0 | 10 | 1.2 | 0 |

| 1 | 10 | 0.8 | 33.3 | |

| 5 | 10 | 0.4 | 66.7 | |

| 10 | 10 | 0.2 | 83.3 |

This table is illustrative and does not represent actual experimental data.

From such data, key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) would be determined, often through Lineweaver-Burk or Michaelis-Menten plots. The inhibition constant (Ki) would quantify the potency of the inhibitor, and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) could be elucidated.

Molecular Interaction Profiling (e.g., binding assays without in vivo outcomes)

To understand the interaction between a potential inhibitor and its target enzyme at a molecular level, various biophysical and biochemical assays are employed. These binding assays are critical for confirming direct interaction and for structure-activity relationship (SAR) studies, independent of in vivo outcomes.

For a novel derivative of this compound, techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence-based thermal shift assays could be utilized to characterize its binding to DHFR. These methods can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

Table 2: Hypothetical Molecular Interaction Profile for a Derivative of this compound with Dihydrofolate Reductase

| Derivative | Assay Method | Binding Affinity (Kd) | Stoichiometry (n) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (ΔS, cal/mol·K) |

| Compound X | Isothermal Titration Calorimetry | 5.2 µM | 1.1 | -8.5 | 15.2 |

| Surface Plasmon Resonance | 4.8 µM | - | - | - |

This table is illustrative and does not represent actual experimental data.

Molecular docking studies could also be performed to predict the binding mode of the compound within the active site of DHFR. researchgate.net These computational models can help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues of the enzyme. Such insights are invaluable for the rational design of more potent and selective inhibitors.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (2E)-3-(6-methoxy-2-naphthyl)acrylic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the vinylic protons of the acrylic acid moiety, and the methoxy (B1213986) group protons. The protons on the naphthalene ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The two vinylic protons would exhibit a characteristic coupling constant (J value) indicative of their trans configuration (typically around 16 Hz). The methoxy protons would appear as a sharp singlet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum (around δ 170 ppm). The carbons of the naphthalene ring and the acrylic acid double bond would appear in the aromatic and olefinic regions, respectively. The methoxy carbon would be observed at a characteristic upfield position.

A summary of expected ¹H and ¹³C NMR chemical shifts based on analogous compounds is provided below:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.0 - 8.0 | 110 - 140 |

| Vinylic-H (α to COOH) | ~6.4 | ~120 |

| Vinylic-H (β to COOH) | ~7.8 | ~145 |

| Methoxy-H | ~3.9 | ~55 |

| Carboxyl-C | - | ~170 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule and provides information about its photophysical properties. Naphthalene derivatives are known for their characteristic absorption and emission spectra.

The UV-Vis absorption spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, arising from π-π* transitions within the naphthalene ring system and the conjugated acrylic acid moiety. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted naphthylacrylic acid. Studies on similar naphthalene acrylic acids have shown λmax values around 322 nm.

Fluorescence spectroscopy can provide further insights into the excited state properties. Upon excitation at an appropriate wavelength, the compound is expected to exhibit fluorescence emission. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be determined relative to a standard. For related naphthalene derivatives, the fluorescence properties, including the presence of monomer and excimer emission, have been studied to understand intermolecular interactions.

| Parameter | Expected Value/Characteristic |

| Absorption Maximum (λmax) | ~322 nm |

| Molar Absorptivity (ε) | High, characteristic of π-π* transitions |

| Emission Maximum (λem) | Expected in the near-UV or visible region |

| Fluorescence Quantum Yield (Φf) | Dependent on solvent and molecular environment |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum, particularly from tandem MS (MS/MS) experiments, can reveal structural details. For carboxylic acids, common fragmentation pathways include the loss of water (M-18), the carboxyl group (M-45), and cleavages adjacent to the carbonyl group.

While there is no direct evidence of this compound being used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, its structural features suggest potential applicability. Cinnamic acid derivatives are a well-established class of MALDI matrices. The naphthalene moiety in the target compound enhances its UV absorption properties, a key requirement for a MALDI matrix. The carboxylic acid group can facilitate proton transfer, aiding in the ionization of analyte molecules. Further research would be needed to evaluate its performance as a MALDI matrix for various classes of analytes.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method would likely be suitable, using a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical HPLC method for the analysis of aromatic acrylic acids would involve a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic or phosphoric acid to suppress ionization) and an organic modifier (such as acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. This technique can effectively separate the target compound from starting materials, byproducts, and other impurities.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |

| Detection | UV at λmax |

| Application | Purity assessment, reaction monitoring |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. Although no crystal structure for this compound has been reported in the searched literature, analysis of related structures like 1-naphthaleneacrylic acid provides valuable insights.

A crystal structure of this compound would confirm the (E)-configuration of the double bond and reveal the conformation of the molecule, including the planarity of the conjugated system and the orientation of the methoxy group. It would also provide details on intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimeric structures in the solid state, and π-π stacking of the naphthalene rings.

Time-Resolved Spectroscopic Methods for Excited State Dynamics

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are used to study the dynamics of excited electronic states on timescales ranging from femtoseconds to milliseconds. While specific studies on this compound are not available, the photophysical behavior of related naphthalene derivatives has been investigated.

These studies reveal that upon photoexcitation, naphthalene-containing molecules can undergo various processes, including fluorescence, intersystem crossing to the triplet state, and photochemical reactions. The presence of the acrylic acid moiety and the methoxy substituent would influence the lifetimes and decay pathways of the excited states. Investigating these dynamics would be crucial for understanding the photostability and potential photochemical applications of this compound.

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For (2E)-3-(6-methoxy-2-naphthyl)acrylic acid, DFT calculations can be employed to determine its optimized molecular geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO).

The electronic properties derived from these calculations are crucial for understanding the molecule's chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies and spatial distributions indicate the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, studies on similar aromatic acrylic acids have used DFT to calculate these parameters to predict their chemical behavior. researchgate.neteurjchem.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. eurjchem.com

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.1 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | 2.1 eV | Energy released upon gaining an electron |

| Electronegativity | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness | 2.05 eV | Resistance to change in electron configuration |

Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations for a molecule of this type.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and its interactions with solvent molecules. Such simulations are particularly useful for understanding the behavior of the molecule in different environments, such as in aqueous solution or in biological systems. nih.govrsc.org

Conformational analysis is a key aspect of understanding a molecule's properties and biological activity. The acrylic acid side chain and the methoxy (B1213986) group have rotational freedom, leading to different possible conformations (rotamers). By simulating the molecule's dynamics, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial, as the conformation of a molecule can significantly influence its physical properties and how it interacts with other molecules. Studies on other acrylic acid derivatives have shown that different conformers can coexist in solution. researchgate.net

MD simulations can also be used to study the solvation of this compound. By simulating the molecule in a box of solvent molecules (e.g., water), one can analyze the structure of the solvation shell and the nature of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules. lp.edu.ua

Table 2: Key Conformational Dihedral Angles in this compound (Illustrative Data)

| Dihedral Angle | Description | Predicted Value (°) (Illustrative) |

|---|---|---|

| C(naphthyl)-C=C-C(OOH) | Torsion around the single bond of the acrylic acid chain | ~180° (for planarity) |

| C(naphthyl)-O-C(H₃) | Torsion of the methoxy group | ~0° or ~180° |

Note: The data in this table is illustrative and represents plausible low-energy conformations.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra. For this compound, theoretical calculations can be used to predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical IR and Raman spectra are typically calculated using frequency analysis based on DFT. mdpi.com These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, or the aromatic ring vibrations of the naphthalene (B1677914) core. spectroscopyonline.com This aids in the structural characterization of the compound.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts can then be compared to experimental data to confirm the molecular structure and assign specific signals to individual atoms in the molecule. researchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for Key Functional Groups (Illustrative Data)

| Functional Group | Vibrational Mode | Experimental Frequency (cm⁻¹) (Typical) | Calculated Frequency (cm⁻¹) (Illustrative) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | 3050 |

| C=O (Carboxylic Acid) | Stretching | ~1700 | 1715 |

| C=C (Alkene) | Stretching | ~1630 | 1640 |

| C=C (Naphthalene) | Ring Stretching | ~1600, ~1500 | 1610, 1515 |

Note: The data in this table is illustrative. Calculated frequencies are often scaled to better match experimental values.

Computational Studies in Reaction Mechanism Elucidation

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and transition states.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing insight into the reaction rate. This approach allows for the comparison of different possible reaction pathways to determine the most favorable one. For example, computational studies have been used to elucidate the mechanisms of photochemical [2+2] cycloadditions of similar naphthalene acrylic acids. rsc.org

These computational investigations can help rationalize experimental observations, such as product distributions and reaction kinetics, and can even be used to predict the outcome of new reactions. For instance, understanding the mechanism of esterification or amidation of the carboxylic acid group can be aided by locating the relevant transition states and intermediates computationally.

Emerging Applications in Chemical Sciences and Technology Non Clinical

Role in Organic Synthesis as a Versatile Intermediate

(2E)-3-(6-methoxy-2-naphthyl)acrylic acid serves as a valuable intermediate in the synthesis of more complex and often bioactive molecules. Its chemical structure features several reactive sites—the carboxylic acid group, the carbon-carbon double bond, and the aromatic naphthalene (B1677914) ring—that can be selectively targeted to build intricate molecular architectures.

The primary utility of this compound in organic synthesis lies in its role as a precursor to various pharmaceutical agents and other biologically active compounds. For instance, it is a key building block in the synthesis of certain anti-inflammatory and anti-cancer drugs. The methoxy (B1213986) group and the naphthalene core are common pharmacophores in medicinal chemistry, and the acrylic acid side chain provides a handle for further chemical modifications, such as amidation, esterification, and addition reactions across the double bond.

While specific, detailed reaction schemes and yields for the direct conversion of this compound to final products are not extensively documented in publicly available literature, its structural similarity to precursors of widely used pharmaceuticals underscores its importance. The general synthetic strategies involving similar acrylic acid derivatives suggest that it can participate in a variety of chemical transformations to yield a diverse range of complex organic molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Esterification | Alcohol, Acid Catalyst | Esters |

| Amidation | Amine, Coupling Agent | Amides |

| Reduction | H₂, Catalyst (e.g., Pd/C) | 3-(6-methoxy-2-naphthyl)propanoic acid |

| Cycloaddition | Diene | Cycloadducts |

| Halogenation | Halogenating Agent (e.g., NBS) | Halogenated Derivatives |

Applications in Materials Science (e.g., Optical Properties)

The naphthalene moiety in this compound imparts interesting photophysical properties, making it a candidate for applications in materials science. Naphthalene derivatives are known for their fluorescence and are often incorporated into polymers and other materials to create photoactive systems. Compounds with similar structures are recognized for their potential in materials science due to their optical or chemical properties. ontosight.ai

Research on related naphthalene acrylic acids has shown that these molecules can undergo photochemical [2+2] cycloadditions, which can be utilized in the development of photosensitive materials and for the synthesis of complex cyclobutane (B1203170) structures. rsc.org The extended π-conjugation in the molecule, arising from the naphthalene ring and the acrylic acid double bond, is expected to result in significant UV absorption and potentially useful fluorescence emission characteristics.

Optical brighteners: To enhance the whiteness of materials.

Fluorescent probes: For sensing and imaging applications.

Organic light-emitting diodes (OLEDs): As a component in the emissive layer.

Photosensitive polymers: Where the acrylic acid group can be used for polymerization.

Further research is needed to fully characterize the photophysical properties of this specific compound and to explore its incorporation into functional materials.

Utilization in Analytical Chemistry as a Standard or Reagent

Currently, there is no specific information available in the scientific literature detailing the use of this compound as a standard or reagent in analytical chemistry. However, given its stable, crystalline nature and well-defined chemical structure, it has the potential to be used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the identification and quantification of related compounds.

Acrylic acid derivatives, in general, are amenable to various analytical techniques. For instance, they can be derivatized to enhance their detectability in gas chromatography (GC) or to improve their ionization efficiency in mass spectrometry. The presence of a UV-absorbing naphthalene chromophore in this compound makes it readily detectable by UV-Vis spectrophotometry, a common detection method in HPLC.

Development of Novel Spectroscopic Probes or Matrices

The structural features of this compound suggest its potential for use in the development of novel spectroscopic probes or as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

The naphthalene group is a well-known fluorophore, and its fluorescence properties can be sensitive to the local environment. This sensitivity could be harnessed to design fluorescent probes that signal changes in polarity, viscosity, or the presence of specific analytes. The acrylic acid moiety provides a convenient point of attachment for linking the molecule to other chemical entities to create targeted probes.

In the context of MALDI-MS, a successful matrix molecule must absorb the laser energy and facilitate the soft ionization of the analyte. Cinnamic acid and its derivatives are commonly used as MALDI matrices. nih.gov Given that this compound is a cinnamic acid derivative with a large, UV-absorbing naphthalene ring system, it is a plausible candidate for a MALDI matrix, particularly for the analysis of synthetic polymers and other macromolecules. The methoxy substitution may further enhance its properties as a matrix. However, experimental validation of its efficacy as a MALDI matrix is not yet reported in the literature.

Table 2: Key Structural Features and Potential Spectroscopic Applications

| Structural Feature | Potential Application | Rationale |

| Naphthalene Ring | Fluorescent Probe, MALDI Matrix | Strong UV absorption and fluorescence properties. |

| Acrylic Acid Group | Covalent Labeling, Polymerization | Reactive handle for attachment to other molecules or for incorporation into polymers. |

| Methoxy Group | Modulation of Electronic Properties | Can influence the photophysical properties and matrix performance. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (2E)-3-(6-methoxy-2-naphthyl)acrylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving 6-methoxy-2-naphthaldehyde and malonic acid derivatives. Solvent-free conditions under microwave irradiation or reflux in ethanol with catalytic piperidine have been shown to achieve yields >90% for analogous naphthylacrylic acids . Key optimization steps include:

- Temperature control : Maintaining reflux conditions (e.g., 80°C in ethanol) to prevent side reactions.

- Catalyst selection : Using piperidine or ammonium acetate to promote Knoevenagel condensation.

- Purification : Recrystallization from ethanol or methanol to isolate the pure E-isomer.

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : A combination of techniques is essential:

-

IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1650–1700 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .

-

<sup>1</sup>H NMR : Look for characteristic trans-alkene protons (δ 6.7–7.2 ppm, J = 15–16 Hz) and aromatic protons from the naphthyl moiety (δ 7.0–8.0 ppm) .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., m/z 242.0943 for C₁₄H₁₂O₃).

Technique Key Peaks/Signals Reference IR 1660 cm⁻¹ (C=O), 1250 cm⁻¹ (OCH₃) <sup>1</sup>H NMR δ 6.8–7.2 (trans-CH=CH), δ 3.8 (OCH₃) MS m/z 242 [M⁺]

Q. How can researchers obtain high-quality single crystals for X-ray diffraction analysis of this compound?

- Methodological Answer : Slow evaporation from a 1:1 mixture of dichloromethane and methanol at 4°C is effective for analogous naphthylacrylic acids. Key considerations include:

- Solvent polarity : Use medium-polarity solvents to balance solubility and crystal growth.

- Temperature gradients : Gradual cooling minimizes lattice defects.

- Seeding : Introduce microcrystals to promote controlled nucleation .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data caused by rotational isomers in naphthylacrylic acid derivatives?

- Methodological Answer : Rotational isomers (e.g., s-cis vs. s-trans conformers of the carbonyl group) can split NMR signals. Strategies include:

- Variable-temperature NMR : Elevating temperature (e.g., 60°C) to coalesce split peaks.

- Solvent selection : Use deuterated DMSO to stabilize dominant conformers.

- DFT calculations : Predict energy barriers between conformers to explain splitting patterns .

Q. What refinements are required in crystallographic models when residual electron density is observed near the methoxy group?

- Methodological Answer : Use SHELXL for refinement:

- Disorder modeling : Split the methoxy group into two positions with occupancy factors refined isotropically.

- Restraints : Apply geometric restraints (DFIX, SIMU) to prevent over-parameterization.

- Validation tools : Check R-factors (<5%) and ADDSYM in PLATON to detect missed symmetry .

Q. Which catalyst systems are optimal for stereoselective hydrogenation of the α,β-unsaturated acid moiety?

- Methodological Answer : Ru-BINAP complexes (e.g., [Ru(OAc)₂((S)-BINAP)]) achieve >95% enantiomeric excess (ee) for similar substrates. Key factors:

- Substrate activation : Pre-treat the catalyst with H₂ in ethanol.

- Pressure : Use 50–100 bar H₂ to accelerate kinetics.

- Monitoring : Track ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Data Contradiction Analysis

Q. How can conflicting IR and MS data be reconciled when characterizing degradation products?

- Methodological Answer : Contradictions often arise from impurities or in-source fragmentation. Steps include:

- Cross-validation : Compare HRMS with NMR to confirm molecular integrity.

- Tandem MS (MS/MS) : Fragment ions (e.g., m/z 224 from loss of H₂O) help identify degradation pathways.

- Control experiments : Repeat synthesis under inert atmosphere to rule out oxidation .

Methodological Tools & Software

Q. Which software packages are recommended for analyzing crystallographic data of this compound?

- Methodological Answer :

- Structure solution : SHELXD for dual-space recycling (robust for small molecules).

- Refinement : SHELXL with TWIN/BASF commands for twinned data.

- Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid plots .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.